molecular formula C20H22FN3O3S B2803797 methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923762-47-4

methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2803797
CAS No.: 923762-47-4
M. Wt: 403.47
InChI Key: QMVWZAIBPLZLQM-UHFFFAOYSA-N
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Description

Methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines

The research presents the synthesis of novel pyrido and thieno pyrimidine derivatives, indicating the chemical versatility of the pyrido[2,3-d]pyrimidine scaffold. These compounds were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the potential for creating diverse chemical entities for further pharmacological evaluation (Bakhite, Al‐Sehemi, & Yamada, 2005).

Modified Biginelli Reaction

A modified Biginelli reaction facilitated the synthesis of a related compound, highlighting a methodological advancement in creating pyrimidine derivatives. This approach underscores the adaptability of synthetic strategies to generate compounds with potential biological activities (Qing Chen, Qingjian Liu, & Haiping Wang, 2012).

Trifluoromethylated Analogues Synthesis

The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrates the chemical manipulation of pyrimidine derivatives to introduce new functional groups that could affect biological activity. This process hints at the structural modification potential of pyrimidine derivatives for enhanced drug discovery (Sukach et al., 2015).

Potential Applications in Medicinal Chemistry

Antimicrobial Activity

The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides suggests that pyrimidine derivatives could serve as a basis for developing new antimicrobial agents. These findings are critical for addressing the growing concern of antimicrobial resistance (Kolisnyk et al., 2015).

Properties

IUPAC Name

methyl 2-butylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-4-5-9-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)10-12)14(11(2)22-17)19(26)27-3/h6-8,10,15H,4-5,9H2,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVWZAIBPLZLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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